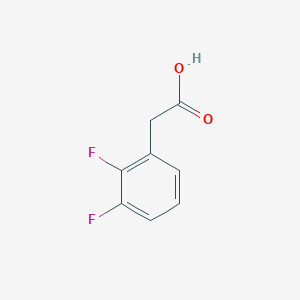

2,3-Difluorophenylacetic acid

説明

2,3-Difluorophenylacetic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of phenylacetic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorophenylacetic acid typically involves the reaction of o-difluorobenzene with organolithium reagents to form o-difluorobenzene lithium. This intermediate then reacts with oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester. The ester is subsequently reduced under alkaline conditions, followed by acidification and precipitation to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2,3-Difluorophenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Biological Activities

DFPA exhibits significant biological activities, particularly as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been explored for:

- Anticancer Activity : DFPA derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds derived from DFPA have been studied for their ability to inhibit the MDM2 protein, which is implicated in various cancers .

- Antimicrobial Properties : Some studies have indicated that DFPA and its derivatives possess antimicrobial activity against certain bacterial strains, suggesting potential applications in developing new antibiotics .

Industrial Applications

DFPA serves as a valuable intermediate in the production of liquid crystal materials and other functional compounds:

- Liquid Crystal Displays (LCDs) : DFPA is utilized in synthesizing difluoroaphthols, which are crucial components in LCD technology. Its fluorinated structure enhances the thermal stability and performance of liquid crystals .

- Chemical Synthesis : DFPA is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its versatility allows it to participate in multiple reaction types, including nucleophilic substitutions and coupling reactions .

Table 1: Summary of Key Studies Involving DFPA

Case Study: Anticancer Activity

In a study published in Nature Communications, researchers synthesized a series of DFPA derivatives and evaluated their efficacy against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through MDM2 inhibition, highlighting the therapeutic potential of DFPA-based compounds in oncology .

作用機序

The mechanism of action of 2,3-Difluorophenylacetic acid involves its ability to undergo decarboxylative reactions, forming difluorobenzyl radicals. These radicals are stabilized by the benzene and fluorine groups, allowing them to participate in various addition reactions with alkenes or imines. This property makes it a valuable reagent in organic synthesis .

類似化合物との比較

- 2,4-Difluorophenylacetic acid

- 2,5-Difluorophenylacetic acid

- α,α-Difluorophenylacetic acid

Comparison: 2,3-Difluorophenylacetic acid is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and stability. Compared to its isomers, such as 2,4-Difluorophenylacetic acid and 2,5-Difluorophenylacetic acid, the 2,3-isomer exhibits different chemical behavior and applications. The presence of fluorine atoms at the 2 and 3 positions enhances its acidity and makes it a versatile intermediate in various synthetic pathways .

生物活性

2,3-Difluorophenylacetic acid (DFPA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DFPA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which contributes to its unique biological properties. The molecular formula is C9H8F2O2, and it has a molecular weight of approximately 188.16 g/mol. The presence of fluorine atoms often enhances lipophilicity, potentially improving bioavailability and cellular uptake.

The biological activity of DFPA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DFPA has been identified as a potent inhibitor of steroid sulfatase (STS), an enzyme involved in steroid metabolism. This inhibition can lead to altered levels of steroid hormones, which may have therapeutic implications in conditions such as hormone-dependent cancers .

- Antimicrobial Properties : Studies have shown that DFPA exhibits antimicrobial activity against various pathogens. Its efficacy against resistant strains suggests potential use in treating infections that are difficult to manage with conventional antibiotics .

- Antiparasitic Activity : Research indicates that DFPA demonstrates significant antiparasitic effects, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis. In vivo studies showed that DFPA treatment resulted in reduced parasite load in infected mice .

Table 1: Summary of Biological Activities

Case Studies

- Steroid Sulfatase Inhibition : A study evaluated the inhibitory effects of DFPA on STS using liver microsomes from female CD1 mice. The results indicated a significant decrease in STS activity with an IC50 value below 1 µM, suggesting high potency as a potential therapeutic agent for hormone-related diseases .

- Antiparasitic Efficacy : In a controlled experiment, BALB/c mice infected with L. donovani were treated with DFPA. The treatment led to a marked reduction in liver and spleen parasite burdens compared to untreated controls, highlighting its potential as an antiparasitic drug .

- Antimicrobial Testing : DFPA was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Structure-Activity Relationship (SAR)

Research into the SAR of DFPA has revealed that modifications to the phenyl ring and acetic acid moiety can significantly affect biological activity. For instance, the introduction of different substituents on the phenyl ring alters lipophilicity and enzyme binding affinity, impacting both potency and selectivity against target enzymes .

特性

IUPAC Name |

2-(2,3-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSQXUSJGPVOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334455 | |

| Record name | 2,3-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145689-41-4 | |

| Record name | 2,3-Difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145689-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2,3-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 2,3-Difluorophenylacetic acid in the synthesis of the fluorescent cyclen derivative?

A1: this compound serves as the starting material in a multi-step synthesis of 1,4,7,10-tetrakis((2,3-difluorophenyl)ethyl)-1,4,7,10-tetraazacyclododecane. The synthesis involves converting this compound into an intermediate, 2-(2,3-difluorophenyl)ethanol, which is then further reacted to ultimately form the final cyclen derivative [].

Q2: Is there spectroscopic data available for this compound and its derivatives used in this synthesis?

A2: While the article doesn't provide specific spectroscopic data for this compound itself, it mentions that all synthesized compounds, including the intermediates derived from this compound, were characterized using 1H NMR and IR spectroscopy []. This suggests that spectroscopic data for these compounds exists but is not presented directly within the article.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。